4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 4-(diethylamino)phenyl substituent at position 5 of the triazole ring. This compound belongs to a class of 1,2,4-triazole-3-thiols, which are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. The diethylamino group is a strong electron-donating substituent, which may enhance solubility in polar solvents and influence electronic properties critical for interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-[4-(diethylamino)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-3-16(4-2)10-7-5-9(6-8-10)11-14-15-12(18)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHLLMMEVFBHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Schiff Base Formation via Amino Group Condensation
The primary amino group undergoes condensation with aldehydes or ketones to form imine derivatives. This reaction is typically performed in ethanol under reflux conditions .
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration .
Nucleophilic Substitution at Thiol Group
The thiol group participates in alkylation or acylation reactions, forming thioethers or thioesters. These reactions often require basic conditions to deprotonate the -SH group .
| Electrophile | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Ethyl chloroacetate | S-alkylated triazole derivative | DMF, triethylamine, RT | 80 | |
| Benzyl chloride | 3-benzylthio-1,2,4-triazole | K₂CO₃, acetone, reflux | 75 |
Key Observation : Alkylation enhances lipophilicity, which is critical for biological activity .
Oxidation to Disulfides
The thiol group oxidizes to form disulfide dimers under mild oxidative conditions, such as with iodine or H₂O₂ .
| Oxidizing Agent | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| I₂ in EtOH | Bis(4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl) disulfide | RT, 2 hr | 90 | |
| H₂O₂ (30%) | Same as above | Acetic acid, 50°C, 1 hr | 85 |
Mechanism : Two-electron oxidation of -SH to -S-S- via radical intermediates.
Cyclization Reactions
The compound undergoes cyclization with electrophilic reagents to form fused heterocycles. For example, reaction with thioglycolic acid yields thiazolidinone derivatives .
| Reagent | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Thioglycolic acid | Thiazolidinone-triazole hybrid | Toluene, reflux, 8 hr | 70 | |
| Chloroacetyl chloride | Thiazolo-triazole derivative | DCM, pyridine, 0°C | 65 |
Application : Cyclized products often exhibit enhanced antimicrobial activity .
Metal Complexation
The thiol and amino groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Zn(II) .
| Metal Salt | Complex Structure | Conditions | References |
|---|---|---|---|
| CuCl₂·2H₂O | [Cu(L)₂Cl₂] | Methanol, RT | |
| Zn(NO₃)₂·6H₂O | [Zn(L)(NO₃)(H₂O)] | Ethanol, 60°C |
Properties : Metal complexes show improved solubility and catalytic potential .
Mannich Reaction
The amino group participates in Mannich reactions with formaldehyde and secondary amines, yielding β-aminoalkyl derivatives .
| Amine | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Morpholine | 4-[(morpholinomethyl)amino]-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | EtOH, reflux, 12 hr | 60 |
Significance : Mannich bases are pharmacologically relevant due to increased bioavailability .
Acylation of Amino Group
The amino group reacts with acyl chlorides or anhydrides to form amides, often under Schotten-Baumann conditions .
| Acylating Agent | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Acetyl chloride | N-acetyl triazole derivative | NaOH, H₂O/Et₂O, 0°C | 78 | |
| Benzoyl chloride | N-benzoyl analog | Pyridine, RT | 85 |
Note : Acylation reduces nucleophilicity, altering reactivity patterns .
Scientific Research Applications
4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The diethylamino group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their function.
Comparison with Similar Compounds
Substituent Effects on Antioxidant Activity
Electron-donating groups (EDGs) like -NH2, -SH, or -N(CH2CH3)2 are known to enhance antioxidant capacity by stabilizing free radicals through resonance or inductive effects. For example:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibited significant free radical scavenging in DPPH• and ABTS•+ assays due to its EDGs .
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Showed lower antioxidant activity than AT, likely due to the electron-withdrawing nature of the pyridyl group .
- 4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Methoxy groups improved antioxidant efficacy, with IC50 values comparable to ascorbic acid in DPPH assays .
Anti-Tubercular (Anti-TB) Activity
Electron-withdrawing groups (EWGs) like -CF3 or halogens are often linked to anti-TB activity. For instance:
- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Demonstrated potent anti-TB activity (MIC = 5.5 µg/mL) due to the fluorine atom’s electronegativity and lipophilic phenoxy group .
- 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol: The -CF3 group enhanced membrane permeability, improving inhibitory effects against Mycobacterium tuberculosis .
Prediction for Target Compound: The diethylamino group’s electron-donating nature may reduce anti-TB efficacy compared to fluorine or -CF3 derivatives. However, its increased solubility could improve bioavailability, partially offsetting this limitation.
Physicochemical Properties
Key properties like logP (lipophilicity) and molecular weight influence drug-likeness:
*Estimated based on substituent contributions.
Key Observations :
- The diethylamino group increases molecular weight and logP compared to phenyl or methoxy analogs, suggesting moderate lipophilicity.
- Higher logP may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-Amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by recent studies and case analyses.
- Molecular Formula : C19H22N4S
- Molecular Weight : 338.5 g/mol
- CAS Number : 851207-79-9
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Human melanoma (IGR39) | 5.2 | High cytotoxicity observed |
| Triple-negative breast cancer (MDA-MB-231) | 7.8 | Selectively inhibits proliferation |
| Pancreatic carcinoma (Panc-1) | 6.5 | Shows promise in reducing cell viability |
The compound's mechanism involves interaction with biological receptors, acting as a hydrogen bond acceptor and donor, enhancing its pharmacological profile through increased solubility and stability in metabolic environments .
Antimicrobial Activity
In addition to its anticancer properties, 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has demonstrated notable antimicrobial effects. A study evaluated its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate activity observed |
| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly against resistant strains .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms:
- Inhibition of Enzymatic Activity : The triazole ring can interfere with enzyme functions critical for cell survival.
- Cell Membrane Disruption : It may alter membrane permeability, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound has been shown to induce programmed cell death through mitochondrial pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced melanoma treated with a regimen including this triazole derivative showed a significant reduction in tumor size after four weeks of treatment.
-
Case Study on Antimicrobial Resistance :
- A study focused on multidrug-resistant bacterial infections found that combining this compound with conventional antibiotics enhanced the overall efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under basic or acidic conditions. For example, intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide can undergo cyclization to form the triazole-thiol core . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), reaction temperatures (80–100°C), and catalysts (KOH or NaOH). Alkylation or Mannich reactions are used to introduce substituents like the diethylamino group .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions.
- FT-IR to identify thiol (-SH) and triazole ring vibrations (e.g., 1250–1350 cm⁻¹ for C-N stretches).
- Mass spectrometry (HRMS) for molecular ion validation .
- Elemental analysis (C, H, N, S) to verify stoichiometry .
Q. What are the key challenges in resolving spectral data contradictions (e.g., unexpected peaks in NMR)?
- Methodology : Contradictions may arise from tautomerism (thione-thiol equilibrium) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR to stabilize tautomeric forms.
- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to shift exchangeable protons .
- X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodology :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the thiol group’s electron-rich nature enhances metal-binding potential .
- Molecular docking evaluates interactions with biological targets (e.g., antimicrobial enzymes). Use software like AutoDock Vina with PDB structures (e.g., 1JIJ for E. coli FabH) .
Q. What strategies address low yields in Mannich or alkylation reactions during derivative synthesis?
- Methodology :
- Mannich reaction optimization : Use formaldehyde and secondary amines (e.g., morpholine) in polar aprotic solvents (DMF) at 60–70°C. Monitor pH (8–9) to favor nucleophilic attack .
- Alkylation challenges : Steric hindrance from the diethylamino group may reduce reactivity. Switch to bulkier electrophiles (e.g., phenacyl bromides) or phase-transfer catalysts (TBAB) .
Q. How do structural modifications (e.g., S-alkylation, Schiff base formation) impact antimicrobial activity?
- Methodology :
- S-alkylation with halogenated acetates enhances lipophilicity, improving membrane penetration. For example, 2-[(triazol-3-yl)thio]acetohydrazide derivatives show MIC values of 8–16 µg/mL against S. aureus .
- Schiff base formation with aldehydes (e.g., salicylaldehyde) introduces conjugated π-systems, increasing DNA intercalation potential. Bioassays under CLSI guidelines are critical .
Q. What mechanistic insights explain contradictory results in radical scavenging assays?
- Methodology : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS).
- DPPH assay : The thiol group directly donates hydrogen atoms, but solvent polarity (methanol vs. ethanol) affects radical accessibility.
- ABTS assay : Requires pre-generation of radicals; pH adjustments (4–7) stabilize the triazole-thiolate form, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
